Cycloguanil-d4hydrochloride

Bioanalysis Pharmacokinetics LC-MS/MS

Cycloguanil-d4 hydrochloride is a stable isotope-labeled analog with 98% atom D enrichment, optimized as an internal standard for LC-MS/MS quantification of cycloguanil in biological matrices. It provides a +4 Da mass shift for baseline resolution, correcting matrix effects and extraction variability in CYP2C19/CYP3A phenotyping, bioequivalence studies, and therapeutic drug monitoring of proguanil (Malarone®). Unlabeled cycloguanil cannot substitute for this application. For research use only; not for human diagnostic or therapeutic use.

Molecular Formula C11H15Cl2N5
Molecular Weight 292.20 g/mol
Cat. No. B563619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil-d4hydrochloride
Synonyms1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine Hydrochloride;  BN 2410;  Chloroguanide-d4 Triazine Hydrochloride;  Cycloguanil-d4 Hydrochloride;  NSC 3074-d4; 
Molecular FormulaC11H15Cl2N5
Molecular Weight292.20 g/mol
Structural Identifiers
InChIInChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D;
InChIKeyMOUAPRKJJUXEIE-HGSONKNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloguanil-d4 Hydrochloride: Deuterated Internal Standard for Antimalarial DHFR Inhibitor Quantification


Cycloguanil-d4 hydrochloride (CAS 1189427-23-3) is a deuterium-labeled analogue of cycloguanil, the bioactive dihydrofolate reductase (DHFR) inhibitor metabolite of the antimalarial prodrug proguanil [1]. Cycloguanil itself is a potent, competitive inhibitor of Plasmodium falciparum DHFR (PfDHFR) with inhibition constants (Ki) in the low nanomolar range [2] and is a well-established tool for studying folate metabolism and antifolate resistance mechanisms in malaria parasites [3]. The d4-labeled hydrochloride salt is specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS or GC-MS assays for the accurate measurement of cycloguanil in biological matrices [4]. This compound is supplied as a high-purity (typically ≥98% by HPLC) white to off-white solid, ensuring reliable and reproducible analytical performance .

Why Cycloguanil-d4 Hydrochloride Cannot Be Substituted with Unlabeled Cycloguanil or Structural Analogs for Quantitative Bioanalysis


Generic substitution of Cycloguanil-d4 hydrochloride with unlabeled cycloguanil or non-isotopic structural analogs (e.g., chlorproguanil) as an internal standard for LC-MS/MS quantification introduces significant analytical error. Unlabeled cycloguanil cannot be distinguished from the endogenous analyte by mass spectrometry, precluding its use as an internal standard. Non-isotopic structural analogs, while possessing a different mass, exhibit distinct physicochemical properties, leading to differential behavior during sample extraction, chromatographic separation, and, most critically, ionization within the MS source [1]. This differential behavior, particularly under varying matrix conditions (e.g., plasma, tissue homogenate), results in inconsistent analyte-to-internal standard peak area ratios and poor correction for ion suppression or enhancement, compromising the accuracy, precision, and robustness of the analytical method [2]. Cycloguanil-d4, as a stable isotope-labeled analog, co-elutes with the analyte and experiences near-identical matrix effects and recovery, thereby providing the essential compensation required for validated, regulatory-grade bioanalytical methods .

Cycloguanil-d4 Hydrochloride: Key Quantitative Differentiation Evidence for Procurement and Method Development


Deuterium Labeling Enables Accurate Quantification of Cycloguanil in Complex Biological Matrices via LC-MS/MS

The incorporation of four deuterium atoms (d4) in Cycloguanil-d4 hydrochloride imparts a mass shift of +4 Da relative to the unlabeled analyte, enabling selective detection by mass spectrometry. As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with the analyte and experiences identical extraction recovery and ionization efficiency. This is in contrast to the use of structural analogs (e.g., chlorproguanil) as internal standards, which can exhibit differential recovery and matrix effects, leading to systematic quantification errors [1]. The use of a deuterated internal standard like Cycloguanil-d4 is the industry-standard approach for achieving the accuracy and precision required for regulatory bioanalysis and robust pharmacokinetic/pharmacodynamic (PK/PD) studies [2].

Bioanalysis Pharmacokinetics LC-MS/MS Method Validation

Cycloguanil Exhibits a Unique DHFR Resistance Profile Distinct from Pyrimethamine

Cycloguanil's interaction with Plasmodium falciparum DHFR is structurally distinct from that of pyrimethamine, resulting in a differential resistance profile. The A16V+S108T double mutation in PfDHFR specifically confers high-level resistance to cycloguanil, while parasites with this genotype remain susceptible to pyrimethamine [1]. Conversely, the single S108N mutation confers resistance to pyrimethamine with only a moderate effect on cycloguanil susceptibility [2]. This differential genotype-phenotype relationship is critical for understanding and predicting treatment outcomes with proguanil (a cycloguanil prodrug) versus pyrimethamine-based therapies.

Antimalarial Drug Resistance DHFR Genotype-Phenotype

Comparative in vitro Potency of Cycloguanil, Pyrimethamine, and Proguanil Against Plasmodium falciparum Field Isolates

In a large-scale ex vivo drug susceptibility study of 559 Ugandan Plasmodium falciparum field isolates, cycloguanil demonstrated intermediate potency compared to other DHFR inhibitors. The median IC50 for cycloguanil was 1,200 nM, which was substantially more potent than its parent prodrug proguanil (median IC50 = 13,000 nM) but significantly less potent than the next-generation inhibitor P218 (median IC50 = 0.6 nM) and showed higher absolute activity than pyrimethamine (median IC50 = 42,100 nM) in this resistant parasite population [1]. The high median IC50 values for all drugs, except P218, reflect the high prevalence of resistance-mediating DHFR mutations in the study area [1].

Antimalarial DHFR IC50 Field Isolates Drug Susceptibility

Cycloguanil is a Direct DHFR Inhibitor, Whereas Proguanil Acts Through a Distinct, DHFR-Independent Mechanism

Cycloguanil is the active metabolite responsible for the DHFR inhibition of proguanil. While proguanil itself has weak in vitro antimalarial activity (IC50 = 2.4-19 µM), cycloguanil is over 1,000-fold more potent (IC50 = 0.5-2.5 nM) against P. falciparum [1]. Furthermore, genetic complementation assays have definitively shown that cycloguanil acts specifically on P. falciparum DHFR, whereas the target of proguanil itself is separate from DHFR and may involve other mechanisms, such as enhancement of atovaquone's mitochondrial effect [2]. This functional divergence means that proguanil cannot be used as a surrogate for studying the direct DHFR-inhibitory effects of cycloguanil.

Mechanism of Action DHFR Prodrug Antimalarial

Cycloguanil-d4 Hydrochloride: Validated Research and Bioanalytical Application Scenarios


Internal Standard for LC-MS/MS Quantification of Cycloguanil in Pharmacokinetic Studies

Cycloguanil-d4 hydrochloride is the essential internal standard for the development and validation of robust LC-MS/MS methods aimed at quantifying cycloguanil in biological matrices (e.g., plasma, whole blood, urine) from preclinical or clinical pharmacokinetic studies of proguanil or atovaquone-proguanil combination therapies [1]. Its use corrects for variability in sample extraction and LC-MS/MS analysis, ensuring the accuracy and precision required to calculate key PK parameters (e.g., AUC, Cmax, Tmax) and to investigate the impact of host genetics (e.g., CYP2C19 polymorphisms) on proguanil metabolism and cycloguanil exposure [2].

In Vitro Metabolism Studies to Investigate Proguanil Bioactivation

In studies using human liver microsomes or recombinant CYP enzymes to characterize the formation of the active metabolite cycloguanil from the prodrug proguanil, Cycloguanil-d4 serves as the critical internal standard for quantifying the generated metabolite by LC-MS/MS [1]. This application is fundamental for investigating drug-drug interactions and the functional consequences of genetic polymorphisms in the CYP2C19 enzyme, the primary catalyst for this bioactivation step [2].

Investigating Antifolate Resistance Mechanisms in Plasmodium falciparum

While the deuterated form itself is primarily an analytical tool, the unlabeled cycloguanil is essential for studying antifolate resistance. Research quantifying the in vitro susceptibility of P. falciparum isolates to cycloguanil (using IC50 determination) is directly relevant to the use of Cycloguanil-d4, as robust LC-MS methods (enabled by the d4 internal standard) are required to confirm drug concentrations in culture media and to correlate in vitro findings with in vivo drug exposure [1]. This research is critical for mapping the geographic distribution of cycloguanil-resistant DHFR genotypes, such as the A16V+S108T mutant, and for evaluating the potential efficacy of proguanil-based chemoprevention in different malaria-endemic regions [2].

Quality Control and Stability Testing of Cycloguanil Reference Standards

Cycloguanil-d4 hydrochloride can be utilized as an internal standard in LC-MS methods for the purity assessment, identity confirmation, and stability monitoring of unlabeled cycloguanil reference materials and stock solutions used in biological assays. This application ensures the integrity of the research tool itself, providing confidence in the accuracy of the concentrations used in all downstream experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloguanil-d4hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.